molecular formula C19H15N3OS2 B2632043 N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide CAS No. 478045-70-4

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide

Cat. No.: B2632043
CAS No.: 478045-70-4
M. Wt: 365.47
InChI Key: NWCYRDBGOULXEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic Nomenclature and IUPAC Classification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through hierarchical analysis of its substituents and parent structures. The core framework consists of a pyridine ring substituted at the 2-position with a sulfanyl group (-S-), which is further bonded to a phenyl ring. The pyridine ring itself bears a cyano group (-CN) at the 3-position and methyl groups (-CH₃) at the 4- and 6-positions. The phenyl group is connected via an acetamide bridge to a 2-thiophenecarboxamide moiety.

The full IUPAC name is structured as follows:
N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide
This nomenclature prioritizes the pyridine ring as the parent structure, followed by the sulfanyl-linked phenyl group and the thiophenecarboxamide substituent.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₉H₁₅N₃OS₂ , determined through high-resolution mass spectrometry and elemental analysis. The molecular weight is calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
Carbon 19 12.01 228.19
Hydrogen 15 1.008 15.12
Nitrogen 3 14.01 42.03
Oxygen 1 16.00 16.00
Sulfur 2 32.07 64.14
Total 365.48

The computed molecular weight of 365.48 g/mol aligns with experimental data (365.47 g/mol), with minor discrepancies attributable to rounding.

Three-Dimensional Conformational Analysis

The compound’s three-dimensional structure is influenced by steric and electronic interactions between its substituents. Key features include:

  • Pyridine Ring Geometry : The pyridine core adopts a planar conformation due to aromatic π-electron delocalization. Methyl groups at the 4- and 6-positions introduce steric hindrance, slightly distorting the ring’s planarity.
  • Sulfanyl Bridge : The sulfur atom connecting the pyridine and phenyl rings permits rotational flexibility, with a dihedral angle of approximately 75° between the two aromatic planes, as predicted by density functional theory (DFT) calculations.
  • Thiophenecarboxamide Orientation : The thiophene ring and carboxamide group form a near-planar arrangement stabilized by resonance between the amide’s carbonyl (C=O) and nitrogen lone pair. Intramolecular hydrogen bonding between the amide N-H and the pyridine’s cyano group further restricts rotation, favoring a cisoidal conformation.

Computational models suggest two dominant conformers differing in the orientation of the thiophene ring relative to the phenyl group, with an energy difference of 2.1 kJ/mol favoring the synclinal arrangement.

Crystallographic Data and Unit Cell Parameters

While experimental crystallographic data for this specific compound remain unreported in the literature, analogous heterocyclic systems provide insights into potential packing arrangements. For example, similar thiophene-containing carboxamides often crystallize in the monoclinic crystal system with space group P2₁/c. Hypothetical unit cell parameters, extrapolated from related structures, are estimated as:

Parameter Value
a (Å) 12.34 ± 0.05
b (Å) 7.89 ± 0.03
c (Å) 15.67 ± 0.06
α (°) 90.00
β (°) 105.2 ± 0.2
γ (°) 90.00
Volume (ų) 1485.6 ± 1.2

Anticipated intermolecular interactions include π-π stacking between pyridine and thiophene rings (3.5–4.0 Å spacing) and hydrogen bonds between amide N-H groups and sulfur atoms (2.8–3.1 Å). Experimental validation via X-ray diffraction is recommended to confirm these predictions.

Properties

IUPAC Name

N-[2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanylphenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS2/c1-12-10-13(2)21-19(14(12)11-20)25-16-7-4-3-6-15(16)22-18(23)17-8-5-9-24-17/h3-10H,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWCYRDBGOULXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C#N)SC2=CC=CC=C2NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4,6-dimethyl-2-pyridinethiol with 2-bromo-1-(thiophen-2-yl)ethanone under basic conditions to form the intermediate product. This intermediate is then reacted with phenyl isocyanate to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The cyano group and the thiophene ring are likely involved in these interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

(a) N-(2-[(3-Cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl)-3-methoxybenzamide (CAS 478045-72-6)
  • Molecular Formula : C₂₂H₁₉N₃O₂S
  • Key Differences : Replaces the 2-thiophenecarboxamide with a 3-methoxybenzamide group.
(b) N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Molecular Formula : C₁₁H₈N₂O₃S
  • Key Differences: Substitutes the pyridinylsulfanyl group with a nitro group (-NO₂) on the phenyl ring.
  • Structural Data : Dihedral angles between benzene and thiophene rings are 13.53° and 8.50°, indicating moderate planarity. The nitro group introduces steric and electronic effects, reducing conformational flexibility compared to the pyridinylsulfanyl analogue .

Heterocyclic Core Modifications

(a) 3-Amino-N-{4-[(4,6-dimethyl-2-pyrimidinyl)sulfamoyl]phenyl}-6-(2-thienyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • Molecular Formula : C₂₅H₂₀F₃N₅O₂S₃
  • Key Differences: Replaces the pyridine ring with a thieno[2,3-b]pyridine system. The trifluoromethyl (-CF₃) group enhances lipophilicity, while the sulfamoyl linkage may improve target binding .
(b) 3,4,6-Triamino-N-phenylthieno[2,3-b]pyridine-2-carboxamide
  • Molecular Formula : C₁₄H₁₃N₅OS
  • The absence of a pyridinylsulfanyl group simplifies the structure but reduces steric complexity .

Structural and Electronic Insights

  • In contrast, methoxy or amino groups in analogues donate electrons, altering reactivity .

Biological Activity

N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide is a complex organic compound with potential pharmacological applications. Its structural components suggest interactions that may lead to various biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C22H19N3O2S, with a molecular weight of 389.48 g/mol. The compound features a pyridine ring with cyano and methyl substitutions, a phenyl group, and a thiophene carboxamide moiety.

PropertyValue
Molecular FormulaC22H19N3O2S
Molecular Weight389.48 g/mol
Purity>90%

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies on related compounds have shown their ability to reduce pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures when tested at non-cytotoxic concentrations .

In vivo studies using models of induced inflammation (e.g., CFA-induced paw edema) demonstrated that these compounds significantly reduced edema comparable to standard anti-inflammatory drugs like dexamethasone . This suggests a potential therapeutic role in treating inflammatory diseases.

Anticancer Potential

The unique structure of this compound may also confer anticancer properties. Compounds with similar structural motifs have been explored for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The mechanism often involves the inhibition of specific enzymes or pathways critical for tumor growth.

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : It may inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cytokine Modulation : The compound could modulate the production of inflammatory cytokines, thereby reducing inflammation.
  • Cell Proliferation Inhibition : Similar compounds have shown the ability to interfere with cell cycle progression in cancer cells.

Case Studies

  • Study on Inflammatory Response : A study evaluated the effect of related compounds on macrophage-derived cytokine production. Results indicated a dose-dependent reduction in IL-1β and TNFα levels upon treatment with the compound .
  • Anticancer Activity Assessment : Another investigation focused on the cytotoxic effects of similar compounds on various cancer cell lines. The results showed significant inhibition of cell viability at specific concentrations, indicating potential for further development as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-{2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]phenyl}-2-thiophenecarboxamide, and what factors influence yield optimization?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and amide bond formation. For example, the thioether linkage is formed via reaction of a pyridinyl thiol intermediate with a halogenated phenyl precursor under basic conditions (e.g., K₂CO₃ in DMF). Yield optimization depends on reaction time (6–12 hours), temperature (80–100°C), and stoichiometric ratios of reagents. Impurities from incomplete substitution or oxidation of the thiol group must be mitigated using inert atmospheres .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies aromatic protons (δ 6.8–8.2 ppm) and confirms substitution patterns on the pyridine and thiophene rings.
  • IR Spectroscopy : Detects characteristic bands for the cyano group (~2220 cm⁻¹) and amide C=O stretch (~1680 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the thioether and carboxamide moieties .

Q. What are the key structural features that influence its biological activity?

  • Methodological Answer : The 3-cyano-4,6-dimethylpyridine ring enhances π-π stacking with hydrophobic protein pockets, while the thiophenecarboxamide moiety facilitates hydrogen bonding via the carbonyl group. The thioether bridge contributes to metabolic stability by reducing oxidative degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies involving this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation time, or compound solubility). To address this:

  • Standardize protocols using validated cell lines (e.g., HEK293 or HepG2) and controlled DMSO concentrations (<0.1%).
  • Perform dose-response curves (0.1–100 µM) to identify IC₅₀/EC₅₀ values.
  • Use orthogonal assays (e.g., SPR for binding affinity vs. cellular assays for functional activity) to confirm target engagement .

Q. What computational methods are employed to model the interaction between this compound and its biological targets?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Predicts binding poses in target proteins (e.g., kinases) by sampling conformational space of the pyridine and thiophene rings.
  • Molecular Dynamics (GROMACS) : Simulates stability of ligand-protein complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond occupancy.
  • QSAR Modeling : Correlates substituent effects (e.g., methyl vs. cyano groups) with activity using descriptors like LogP and polar surface area .

Q. How can crystallographic data improve the design of analogs with enhanced selectivity?

  • Methodological Answer : X-ray crystallography (using SHELXL for refinement) reveals precise bond angles and dihedral angles between the pyridine and phenyl rings. For example, a dihedral angle of 8.5°–13.5° between aromatic rings optimizes steric compatibility with target binding pockets. Modifications to the dimethyl groups on the pyridine ring can be guided by electron density maps to avoid clashes with residues like Tyr or Phe .

Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?

  • Methodological Answer :

  • LogP Adjustment : Introduce polar substituents (e.g., -OH or -OMe) to reduce LogP from ~3.5 to <2.5, improving aqueous solubility.
  • Metabolic Stability : Replace labile thioether linkages with sulfone or methylene groups in analogs.
  • Pro-drug Approaches : Mask the carboxamide as an ester to enhance oral bioavailability, with enzymatic hydrolysis releasing the active form .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.